molecular formula C10H11FO3 B14018908 Methyl 3-fluoro-2-methoxy-6-methylbenzoate

Methyl 3-fluoro-2-methoxy-6-methylbenzoate

Cat. No.: B14018908
M. Wt: 198.19 g/mol
InChI Key: ZEWRXEHTWYVDRY-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-2-methoxy-6-methylbenzoate is an organic compound with the molecular formula C10H11FO3 It is a derivative of benzoic acid, featuring a fluorine atom, a methoxy group, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-fluoro-2-methoxy-6-methylbenzoate typically involves the esterification of 3-fluoro-2-methoxy-6-methylbenzoic acid. The reaction is carried out in the presence of an alcohol (methanol) and an acid catalyst (such as sulfuric acid) under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-2-methoxy-6-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-fluoro-2-methoxy-6-methylbenzoic acid.

    Reduction: Formation of 3-fluoro-2-methoxy-6-methylbenzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-fluoro-2-methoxy-6-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-fluoro-2-methoxy-6-methylbenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the methoxy and methyl groups can influence its lipophilicity and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-2-methylbenzoic acid: A related compound with similar structural features but lacking the methoxy group.

    Methyl 2-fluoro-6-methoxy-3-methylbenzoate: Another isomer with different substitution patterns on the benzene ring.

Uniqueness

Methyl 3-fluoro-2-methoxy-6-methylbenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the fluorine atom enhances its reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

methyl 3-fluoro-2-methoxy-6-methylbenzoate

InChI

InChI=1S/C10H11FO3/c1-6-4-5-7(11)9(13-2)8(6)10(12)14-3/h4-5H,1-3H3

InChI Key

ZEWRXEHTWYVDRY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)F)OC)C(=O)OC

Origin of Product

United States

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